
(4-Fluoro-3-methoxybenzyl)isobutylamine
Übersicht
Beschreibung
(4-Fluoro-3-methoxybenzyl)isobutylamine, also known as 4-FMA, is a synthetic molecule that has recently become popular in the scientific community due to its ability to act as a stimulant. 4-FMA is a derivative of the amphetamine family, and is known to have the same effects as other stimulants, such as increased alertness, energy, and focus. However, unlike other stimulants, 4-FMA has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Wissenschaftliche Forschungsanwendungen
Due to its stimulant properties, (4-Fluoro-3-methoxybenzyl)isobutylamine has been studied extensively in the fields of neuroscience and pharmacology. Research has revealed that this compound is a potent dopamine and norepinephrine reuptake inhibitor, meaning that it can increase the levels of these neurotransmitters in the brain. This makes this compound an attractive candidate for studying the effects of dopamine and norepinephrine on behavior and cognition. Additionally, this compound has been studied as a potential treatment for ADHD, as it has been shown to increase focus and alertness in animal models.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-methoxybenzyl)isobutylamine is still not fully understood. However, it is believed that the compound works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, energy, and focus. Additionally, this compound is thought to increase the release of glutamate, which is a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still largely unknown. However, research has revealed that this compound can increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and focus. Additionally, this compound has been shown to increase the release of glutamate, which is a neurotransmitter involved in learning and memory. It is also believed that this compound may have some effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Fluoro-3-methoxybenzyl)isobutylamine has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and can be purified by recrystallization or chromatography. Additionally, this compound is a potent dopamine and norepinephrine reuptake inhibitor, making it an attractive candidate for studying the effects of these neurotransmitters on behavior and cognition. However, this compound has not been approved by the FDA for human use, and its effects on the body are still largely unknown.
Zukünftige Richtungen
Given the increasing popularity of (4-Fluoro-3-methoxybenzyl)isobutylamine in the scientific community, there are a number of potential future directions for research. These include further studies into the mechanism of action of this compound, as well as its effects on the cardiovascular system. Additionally, further research into the potential therapeutic applications of this compound is warranted, as it may have potential as a treatment for ADHD and other conditions. Finally, further research into the long-term safety and efficacy of this compound is needed, as it has not yet been approved for human use.
Eigenschaften
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-9(2)7-14-8-10-4-5-11(13)12(6-10)15-3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVCWSMKALDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




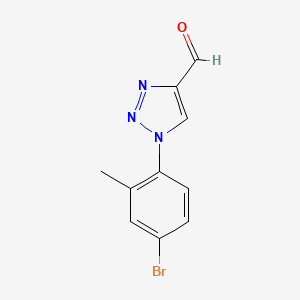


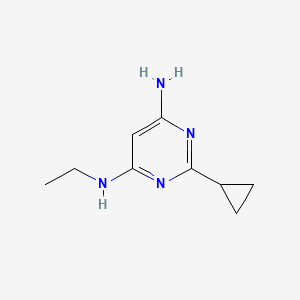
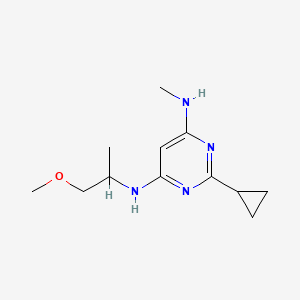
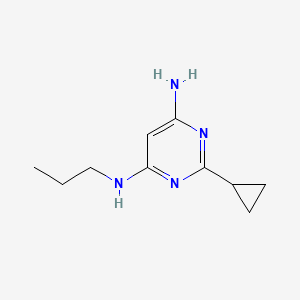



![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
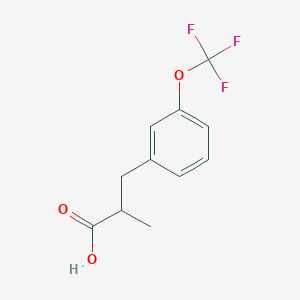
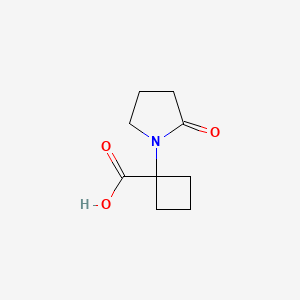
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)